2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate

Purity Specification Procurement Quality Research Reproducibility

2-(Ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate (CAS 295787-48-3, molecular formula C18H12ClNO6, MW 373.74) is a synthetic chromen-4-one (4H-chromen-4-one) derivative that functions as a dual-substituted heterocyclic ester. It integrates a 2-chloronicotinic acid moiety—a pharmacophore found in herbicides and anti-inflammatory agents—with a 2-ethoxycarbonyl chromenone scaffold, a core structure associated with MAO-B inhibition, anticancer activity, and antioxidant effects.

Molecular Formula C18H12ClNO6
Molecular Weight 373.7 g/mol
CAS No. 295787-48-3
Cat. No. B1622336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate
CAS295787-48-3
Molecular FormulaC18H12ClNO6
Molecular Weight373.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=C(N=CC=C3)Cl
InChIInChI=1S/C18H12ClNO6/c1-2-24-18(23)15-9-13(21)11-6-5-10(8-14(11)26-15)25-17(22)12-4-3-7-20-16(12)19/h3-9H,2H2,1H3
InChIKeyKMXKLKGSIAQUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate (CAS 295787-48-3) – What Scientific Buyers Need to Know


2-(Ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate (CAS 295787-48-3, molecular formula C18H12ClNO6, MW 373.74) is a synthetic chromen-4-one (4H-chromen-4-one) derivative that functions as a dual-substituted heterocyclic ester . It integrates a 2-chloronicotinic acid moiety—a pharmacophore found in herbicides and anti-inflammatory agents—with a 2-ethoxycarbonyl chromenone scaffold, a core structure associated with MAO-B inhibition, anticancer activity, and antioxidant effects [1]. This compound is supplied as a high-purity research chemical (≥98%) by vendors including Apollo Scientific (cat. OR27497) and MolCore, and is intended for use as a building block or probe molecule in drug discovery and chemical biology .

Why Generic Substitution Falls Short for 2-(Ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate


The practice of substituting one “chromen-7-yl nicotinate” for another without systematic validation is scientifically unsound for this compound. The 2-ethoxycarbonyl group introduces a strong electron-withdrawing ester that alters the electronic landscape of the chromenone ring, directly tuning its reactivity, metabolic stability, and potential hydrogen-bonding interactions [1]. Simultaneously, the chlorine at the 2-position of the nicotinate moiety is not inert; it can participate in halogen bonding, affects the ester’s hydrolytic stability, and is a critical determinant of binding affinity in halogenated drug candidates [2]. These two structural features—absent in simpler analogs such as 4-methyl-2-oxo-2H-chromen-7-yl nicotinate or 2-oxo-4-phenyl-2H-chromen-7-yl nicotinate—mean that generic substitution carries a high risk of altered target engagement and divergent ADME/PK profiles. The quantitative evidence below establishes where this compound possesses measurable differentiation.

Direct Evidence for 2-(Ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate: Quantitative Differentiation Data


Purity Benchmarking: 98% Assay Versus Typical In-Class Research Chemicals

2-(Ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate is supplied with a purity of ≥98% (NLT 98%), as specified by MolCore under ISO-certified quality systems . In contrast, many structurally related chromen-7-yl nicotinate research chemicals from other suppliers are listed at 95% purity . This 3-percentage-point difference in absolute purity translates to a 60% reduction in the maximum possible total impurity burden (from 5% to 2%), a critical factor for dose-response studies where impurities at even low levels can confound biological readouts.

Purity Specification Procurement Quality Research Reproducibility

Hydrogen Bond Donor Count: Zero HBD Confers Enhanced Membrane Permeability Potential

The target compound possesses zero hydrogen bond donors (HBD = 0), as calculated from its molecular structure . This is a marked differentiation from many biologically active chromenone derivatives, which frequently carry hydroxyl or amide substituents (e.g., 5-hydroxy-4-oxo-N-phenyl-4H-chromene-3-carboxamide, HBD = 2) [1]. According to Lipinski's Rule of Five and CNS MPO scoring guidelines, a HBD count of zero is highly favourable for passive membrane permeability and blood-brain barrier penetration, whereas HBD ≥ 2 is associated with efflux liability.

Physicochemical Property BBB Permeability Oral Bioavailability Prediction

Rotatable Bond Count and Conformational Rigidity: 6 Rotatable Bonds Enable Conformational Adaptation

2-(Ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate has 6 rotatable bonds , positioned between the rigidity of a fully fused tetracyclic system (rotatable bonds ~0-1) and highly flexible linear molecules (rotatable bonds >10). Comparative chromen-7-yl nicotinates such as 2-oxo-4-phenyl-2H-chromen-7-yl nicotinate (5 rotatable bonds) exhibit slightly less conformational freedom . In structure–activity relationship (SAR) studies, this additional degree of rotational freedom permits the 2-chloronicotinate ester to sample a broader conformational space, potentially enabling binding to pockets that are inaccessible to more constrained analogs.

Conformational Flexibility Binding Site Adaptability Molecular Recognition

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction

The calculated TPSA of the target compound is 105.8 Ų, with 7 hydrogen bond acceptors and 0 hydrogen bond donors [1]. Veber's rules state that high oral bioavailability in rats correlates with TPSA < 140 Ų and rotatable bond count ≤ 10 [2]. At 105.8 Ų, this compound falls within the favourable range, whereas many chromone-based natural products (e.g., flavonoids with TPSA > 140 Ų) fail this criterion. This physicochemical profile suggests suitability for oral gavage studies without the need for pro-drug modification.

Drug-Likeness ADME Prediction Oral Absorption

Halogen Substituent Effect: 2-Chloro Nicotinate Versus Non-Halogenated Nicotinate Esters

The presence of the 2-chloro substituent on the nicotinate ring is a key differentiating feature. In analogous chromone-based MAO-B inhibitors, substituting a hydrogen with a chlorine atom on the pendant aromatic ring increased inhibitory potency by approximately 4-fold (e.g., compound 38, IC50 = 13.0 nM, versus compound 41, IC50 = 8.3 nM) [1]. While direct data for this specific compound are not available, this class-level SAR suggests that the 2-chloro substituent contributes a meaningful gain in target engagement. Additionally, chlorine substitution can improve metabolic stability by blocking cytochrome P450-mediated oxidation at the chlorinated position [2].

Halogen Bonding Enzyme Inhibition Potency Metabolic Stability

Ester Hydrolysis Lability: Dual Ester Prodrug Potential Versus Single Ester Analogs

This compound contains two distinct ester functionalities: the 7-position 2-chloronicotinate ester and the 2-position ethyl ester . In contrast, simpler chromen-7-yl nicotinates such as 4-methyl-2-oxo-2H-chromen-7-yl nicotinate possess a single ester . The differential hydrolysis rates of these two esters under physiological conditions (.e., plasma esterases) create an opportunity for sequential release of two bioactive fragments (the chromenone core and 2-chloronicotinic acid). This dual-ester architecture is a rarity among commercially available chromenone building blocks and offers a unique advantage for designing prodrugs with tunable release kinetics.

Prodrug Strategy Hydrolytic Stability Controlled Release

High-Impact Application Scenarios for 2-(Ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate Based on Evidence


Hit-to-Lead Optimization of MAO-B or Related Chromone-Targeted Inhibitors

Given the class-level SAR showing that chlorine substitution on the chromone scaffold improves MAO-B inhibitory potency by ~1.6-fold (IC50 from 13.0 nM to 8.3 nM in benchmark compounds) [1], this compound is a rationally selected starting point for structure-activity relationship expansion. The 2-ethoxycarbonyl group provides a synthetic handle for amide or hydrazide derivatization, while the 2-chloronicotinate ester can be independently modified or retained for halogen-bonding interactions. The compound's HBD = 0 and TPSA of 105.8 Ų predict sufficient CNS penetration for Parkinson's disease target engagement studies [2].

Dual-Ester Prodrug Model System for DMPK Hydrolysis Profiling

The unique dual-ester architecture (ethyl ester at C2; chloronicotinate ester at C7) makes this compound an ideal probe for studying sequential ester hydrolysis kinetics in plasma and liver microsome assays. Unlike single-ester chromenyl nicotinates, this compound enables simultaneous monitoring of both cleavage events in a single LC-MS/MS run, providing richer intrinsic clearance data per experiment. This reduces animal usage and assay costs in preclinical DMPK screening cascades.

Chemical Biology Probe for Halogen-Bonding Interaction Mapping

The 2-chloro substituent on the nicotinate ring can engage in halogen bonding with backbone carbonyl oxygens in protein binding sites, a non-canonical interaction that is increasingly exploited in rational drug design [2]. Because this compound lacks additional hydrogen bond donors (HBD = 0) , the halogen bond contribution to binding free energy can be isolated and quantified through crystallographic fragment screening or isothermal titration calorimetry (ITC) using mutants that ablate the halogen-accepting residue. Such studies guide the rational introduction of halogen substituents in lead optimization.

High-Purity Reference Standard for Analytical Method Validation

The ≥98% purity specification under ISO-certified quality systems qualifies this compound as a reference standard for HPLC/UPLC method development and validation. In pharmaceutical quality control laboratories, a characterized impurity profile (total impurities ≤ 2%) simplifies peak identification and reduces the likelihood of co-eluting impurities masking degradants. This 3-percentage-point purity advantage over a typical 95% analog translates to more robust system suitability tests and lower acceptance criteria risk.

Quote Request

Request a Quote for 2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.